
1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium bromide is a compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is a quaternary ammonium salt, which means it has a positively charged nitrogen atom. The bromide ion acts as the counterion to balance the charge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the alkylation of 1-methylimidazole with isopropyl bromide. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazolium ion back to the corresponding imidazole.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium chloride, sodium iodide, or sodium hydroxide in an aqueous or organic solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted imidazolium salts.
Oxidation: The major products are imidazole N-oxides.
Reduction: The major product is the corresponding imidazole.
Scientific Research Applications
1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and polymerizations.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the synthesis of ionic liquids, which are employed as solvents and catalysts in green chemistry applications.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with various molecular targets. The positively charged nitrogen atom can interact with negatively charged sites on enzymes or receptors, leading to changes in their activity. The compound can also disrupt cell membranes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A precursor to the quaternary ammonium salt.
2-Methylimidazole: Another imidazole derivative with different substitution patterns.
1-Butyl-3-methylimidazolium bromide: A similar quaternary ammonium salt with a butyl group instead of an isopropyl group.
Uniqueness
1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form ionic liquids and its potential antimicrobial properties make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
433231-07-3 |
|---|---|
Molecular Formula |
C7H15BrN2 |
Molecular Weight |
207.11 g/mol |
IUPAC Name |
1-methyl-3-propan-2-yl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C7H14N2.BrH/c1-7(2)9-5-4-8(3)6-9;/h4-5,7H,6H2,1-3H3;1H |
InChI Key |
JRGGNXKNLBXHAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C[NH+](C=C1)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


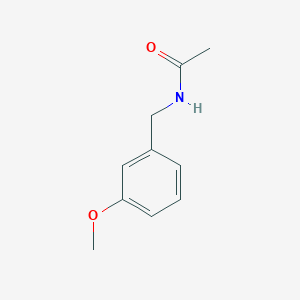
![4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14255985.png)
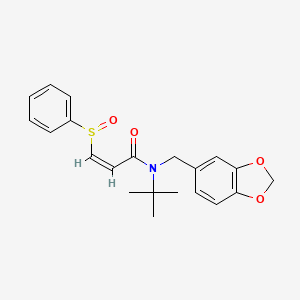
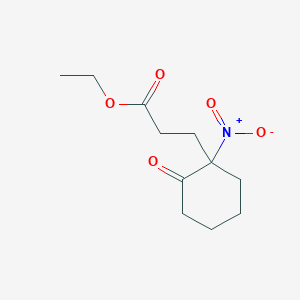
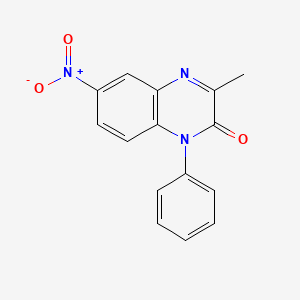

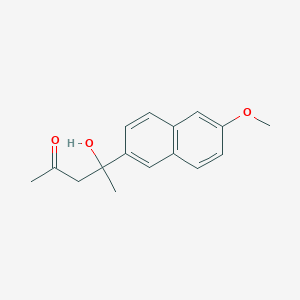
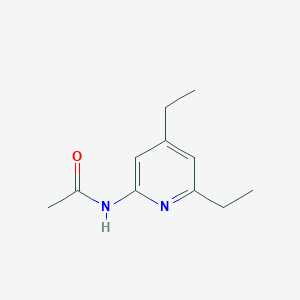
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester](/img/structure/B14256031.png)
![4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14256037.png)
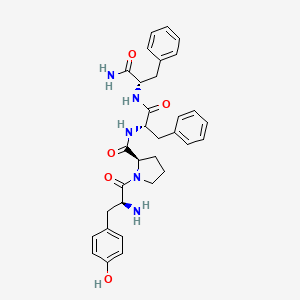

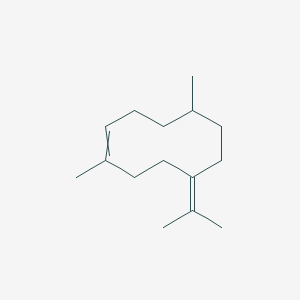
![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)
